

Spectroscopic Data Comparison: N-Boc-5bromoisoindoline vs. N-Boc-5-bromoindole

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Compound of Interest		
Compound Name:	N-Boc-5-bromoisoindoline	
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The following tables provide a comparative summary of the available NMR and MS data for **N-Boc-5-bromoisoindoline** and its indole analogue. This information is critical for distinguishing between these two isomers and for verifying the successful synthesis and purity of the target compound.

Table 1: ¹H NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm and Coupling Constants (J) Hz
N-Boc-5-bromoisoindoline	A Certificate of Analysis from a commercial supplier confirms that the ¹ H NMR spectrum is consistent with the expected structure, though the spectral data is not publicly available. [1]	
N-Boc-5-bromoindole	CDCl₃	8.12 (d, J=8.8 Hz, 1H), 7.68 (d, J=1.8 Hz, 1H), 7.55 (d, J=3.7 Hz, 1H), 7.33 (dd, J=8.8, 1.9 Hz, 1H), 6.49 (d, J=3.7 Hz, 1H), 1.66 (s, 9H)



Table 2: 13C NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm
N-Boc-5-bromoisoindoline	Publicly available experimental ¹³ C NMR data could not be located.	
N-Boc-5-bromoindole	CDCl3	149.6, 134.4, 131.5, 128.0, 125.1, 122.9, 116.5, 115.8, 106.8, 83.9, 28.2[2]

Table 3: Mass Spectrometry Data Comparison

Compound	Ionization Mode	Molecular Ion (m/z)	Key Fragment lons (m/z)
N-Boc-5- bromoisoindoline	ESI (Predicted)	298.04372 [M+H]+	320.02566 [M+Na] ⁺ , 242.0071 [M- C ₄ H ₈ +H] ⁺ , 198.0015 [M-Boc+H] ⁺
N-Boc-5-bromoindole	GC-MS (EI)	295/297 [M] ⁺	239/241 [M-C ₄ H ₈] ⁺ , 196/198 [M-Boc] ⁺ , 117, 57[2]

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are general methodologies for NMR and MS analysis of N-Boc protected bromoheterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: An accurately weighed sample (5-10 mg) of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
 Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater) is employed to ensure optimal signal resolution and sensitivity.
- 1H NMR Acquisition:
 - A standard one-pulse sequence is typically used.
 - Data is acquired over a spectral width of approximately -2 to 12 ppm.
 - Between 16 and 64 scans are averaged to improve the signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is set between pulses.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.
 - A wider spectral width, typically from 0 to 220 ppm, is required.
 - A larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
 - A longer relaxation delay of 2-5 seconds is used.
- Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline corrections to generate the final spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining mass spectra via Electrospray Ionization (ESI) is as follows:

- Sample Preparation: A stock solution of the analyte is prepared by dissolving approximately 1 mg in 1 mL of a volatile solvent like methanol or acetonitrile. This is further diluted to a final concentration of 1-10 μg/mL.
- Instrumentation: A mass spectrometer equipped with an ESI source is used for analysis.



- Sample Introduction: The diluted sample is introduced into the ESI source via direct infusion at a low, constant flow rate (e.g., 5-10 μL/min).
- ESI Source Parameters:
 - Ionization Mode: The instrument is operated in either positive or negative ion detection mode.
 - Capillary Voltage: A high voltage (typically 3-5 kV) is applied to the capillary to generate a fine spray of charged droplets.
 - Nebulizing and Drying Gases: The flow rates and temperature of the nebulizing and drying gases are optimized to facilitate desolvation and ion formation.
- Mass Analysis: The mass spectrum is acquired across a relevant mass-to-charge (m/z) range. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which will exhibit two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

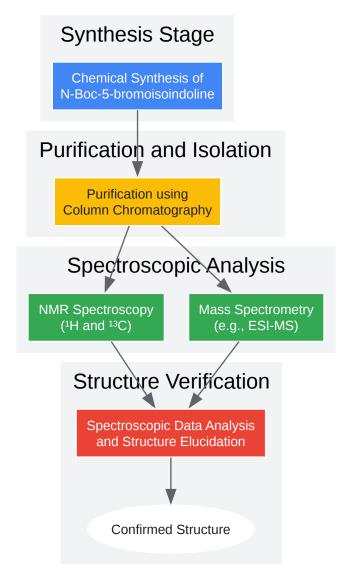
Workflow for Compound Characterization

The following diagram outlines a systematic workflow for the synthesis and structural confirmation of **N-Boc-5-bromoisoindoline**, a process that is fundamental in synthetic and medicinal chemistry.





Workflow for Synthesis and Characterization



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Caption: A logical workflow illustrating the key stages from synthesis to structural confirmation.

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References



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- 2. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 PubChem [pubchem.ncbi.nlm.nih.gov]
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